(3,3-Dimethylallyl)halfordinol

Description

Significance of Natural Products in Biomedical Research

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of medicine and biomedical research. Plants, in particular, are a rich source of bioactive molecules with diverse chemical structures and pharmacological activities. ijbcp.com These compounds, including alkaloids, flavonoids, and coumarins, often serve as the basis for developing new therapeutic agents. ijbcp.comnih.gov Their potent biological effects, such as antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, make them invaluable for managing a wide range of chronic and infectious diseases. ijbcp.comnih.gov The study of these natural substances continues to be a critical area of research, offering promising leads for novel drug discovery and a deeper understanding of biological processes. nih.gov

Overview of (3,3-Dimethylallyl)halfordinol: A Natural Product of Interest

This compound is a prenylated furanocoumarin, a specific class of organic chemical compounds. It is a constituent of various plant species, most notably found in Aegle marmelos, commonly known as Bael. ijbcp.comresearchgate.net The Bael tree, native to India and the sub-Himalayan region, is highly regarded in traditional medicine for its therapeutic properties. ijbcp.comtandfonline.com Various parts of the plant, including the leaves, fruits, and roots, contain a wealth of phytochemicals that contribute to its medicinal value. nih.govresearchgate.net The presence of this compound and other bioactive compounds in Aegle marmelos has prompted scientific investigation into their potential health benefits. nih.govepa.gov

Historical Context of Research on this compound

The scientific exploration of compounds from Aegle marmelos, including this compound, is part of a broader effort to validate the plant's use in traditional medicine. Ethnomedicinal practices have long utilized Bael for its antidiarrheal, antipyretic, and anti-inflammatory effects. nih.gov Modern phytochemical studies have focused on isolating and identifying the specific compounds responsible for these activities. researchgate.net Research has confirmed the presence of numerous bioactive constituents, such as marmesin, marmelosin, and various alkaloids and flavonoids, alongside this compound. nih.govresearchgate.net These investigations aim to understand the therapeutic potential of individual compounds and the plant as a whole, bridging the gap between traditional use and evidence-based modern medicine. ijbcp.com

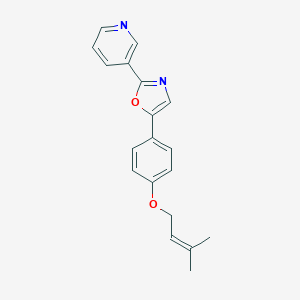

Structure

2D Structure

Properties

CAS No. |

17190-80-6 |

|---|---|

Molecular Formula |

C19H18N2O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

5-[4-(3-methylbut-2-enoxy)phenyl]-2-pyridin-3-yl-1,3-oxazole |

InChI |

InChI=1S/C19H18N2O2/c1-14(2)9-11-22-17-7-5-15(6-8-17)18-13-21-19(23-18)16-4-3-10-20-12-16/h3-10,12-13H,11H2,1-2H3 |

InChI Key |

CPMFTHYYYPZYOB-UHFFFAOYSA-N |

SMILES |

CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3)C |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3)C |

melting_point |

118-119°C |

Other CAS No. |

17190-80-6 |

physical_description |

Solid |

Synonyms |

3-[5-[4-[(3-Methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]pyridine |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications

The development and therapeutic exploration of (3,3-Dimethylallyl)halfordinol have spurred significant research into its chemical synthesis and the creation of novel derivatives. These efforts aim to elucidate the structural features crucial for its biological activity and to generate new compounds with enhanced properties.

Pharmacological Research of 3,3 Dimethylallyl Halfordinol

Anti-Adipogenic Activities

Anti-adipogenic activity refers to the inhibition of adipogenesis, the process by which preadipocytes differentiate into mature, fat-storing adipocytes. Research indicates that (3,3-Dimethylallyl)halfordinol exhibits these properties through various mechanisms.

Inhibition of Adipocyte Differentiation in in vitro Models (e.g., 3T3-L1 Preadipocytes)

This compound has been shown to impede the differentiation of 3T3-L1 preadipocytes, a standard cell line model for studying adipogenesis. nih.govresearchgate.net The process of adipocyte differentiation is a complex cascade regulated by a network of transcription factors. nih.gov Key to this process are Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), which act as master regulators. researchgate.net

Studies have demonstrated that treatment with this compound leads to a significant decrease in the expression of both PPARγ and C/EBPα. nih.gov By downregulating these critical transcription factors, the compound effectively halts the developmental program that turns a preadipocyte into a mature fat cell. nih.govresearchgate.net This inhibition of the differentiation process is a cornerstone of its anti-adipogenic effects. nih.gov

Reduction of Intracellular Lipid Accumulation

A direct consequence of inhibiting adipocyte differentiation is a reduction in the amount of fat stored within the cells. Research has confirmed that this compound effectively decreases intracellular triglyceride accumulation in a dose-dependent manner in differentiated 3T3-L1 adipocytes. nih.gov This effect is often visualized and quantified using Oil Red O staining, a method that specifically stains neutral lipids. nih.gov

Effects on Adipocyte Hypertrophy in in vivo Models

In addition to in vitro studies, the effects of this compound have been investigated in animal models of obesity. In high-fat and fructose (B13574) diet-induced obese C57/BL6J mice, treatment with the compound resulted in a significant reduction in total adipose tissue mass. nih.gov Specifically, a notable decrease in visceral adipose tissue mass was observed. nih.gov

This reduction in fat mass suggests that this compound can counter the development of adipocyte hypertrophy, which is the enlargement of existing fat cells due to increased lipid storage. nih.govresearchgate.net The in vivo findings corroborate the in vitro data, indicating that the compound's impact on adipocyte differentiation and lipid accumulation translates to a tangible effect on adipose tissue in a living organism. nih.gov

Lipolytic Activities

Lipolysis is the metabolic process of breaking down stored triglycerides into glycerol (B35011) and free fatty acids, which can then be used for energy. This compound has been shown to actively promote this process. nih.govtandfonline.com

Enhancement of Lipolysis in Adipocytes

Research indicates that this compound stimulates lipolysis in differentiated 3T3-L1 adipocytes. nih.govcaas.cn This is evidenced by an increased release of glycerol from the cells, a key indicator of triglyceride breakdown. nih.gov The effect was observed to be dose-dependent, with higher concentrations of the compound leading to greater glycerol secretion. nih.gov

The enhancement of lipolysis is a distinct but complementary action to its anti-adipogenic effects. nih.gov While anti-adipogenesis limits the formation of new fat cells, increased lipolysis actively reduces the amount of fat stored in existing cells. nih.govresearchgate.net This dual action underscores the compound's potential influence on lipid metabolism. tandfonline.com

Reduction of Cellular Lipid Content in Cell Models

This reduction in cellular lipid content is the ultimate outcome of its lipolytic and anti-adipogenic activities, demonstrating its capacity to modulate fat storage at the cellular level. nih.govtandfonline.com

Anti-Diabetogenic and Hypoglycemic Effects

Research has highlighted the significant anti-diabetogenic and hypoglycemic potential of this compound, particularly in the context of diet-induced obesity and associated metabolic dysfunctions.

This compound has demonstrated a capacity to enhance insulin (B600854) sensitivity in animal models of type 2 diabetes. researchgate.net Studies in high-fat diet-fed obese mice revealed that the compound can lead to a reduction in insulin levels, suggesting an improvement in the body's response to this hormone. wilddata.cn The mechanism for this enhanced sensitivity is believed to be linked to the modulation of peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of insulin action. nih.gov By influencing the expression of such crucial proteins, this compound helps to improve how cells utilize insulin.

A significant outcome of treatment with this compound in obese animal models is the notable reduction in plasma glucose levels. nih.govresearchgate.net In a study involving C57/BL6J mice fed a high-fat and fructose diet, administration of the compound resulted in a marked decrease in circulating glucose concentrations. wilddata.cn This hypoglycemic effect is a key indicator of its anti-diabetic potential. nih.gov The table below summarizes the observed reduction in plasma glucose in these preclinical models.

| Parameter | Effect of this compound | Source |

| Plasma Glucose | Reduced levels in high-fat diet-fed obese mice. | wilddata.cn |

| Plasma Insulin | Lowered levels in high-fat diet-fed obese mice. | wilddata.cn |

The data presented is based on findings from preclinical studies and serves for informational purposes only.

This compound plays a role in mitigating insulin resistance, a primary characteristic of type 2 diabetes. nih.govresearchgate.net Its action in decreasing insulin resistance in mouse models has been documented. nih.gov This is achieved, in part, by enhancing the expression of Glucose transporter protein 4 (GLUT4). wilddata.cn GLUT4 is a critical protein for transporting glucose into muscle and fat cells, a process that is often impaired in insulin-resistant states. By upregulating GLUT4, this compound helps to restore proper glucose uptake by cells, thereby combating insulin resistance. wilddata.cn

Anti-Obesity Potential in Preclinical Models

In addition to its anti-diabetic properties, this compound has shown considerable promise as an anti-obesity agent in preclinical evaluations. wilddata.cnresearchgate.net

| Parameter | Observed Effect | Percentage Reduction | Source |

| Total Adipose Tissue Mass | Significant decrease in obese mice. | 37.85% | wilddata.cn |

| Visceral Adipose Tissue Mass | Significant decrease in obese mice. | 62.99% | wilddata.cn |

The data presented is based on findings from preclinical studies and serves for informational purposes only.

α-Glucosidase Inhibitory Effects

Based on a comprehensive review of available scientific literature, there is currently no direct evidence to suggest that this compound possesses α-glucosidase inhibitory effects. While one source vaguely alludes to this possibility, there are no specific studies that have investigated or confirmed this mechanism of action for this particular compound. researchgate.net Therefore, its anti-diabetic effects are primarily attributed to its influence on insulin sensitivity and glucose uptake, rather than the inhibition of carbohydrate-digesting enzymes like α-glucosidase.

Molecular and Cellular Mechanisms of Action

Modulation of Adipogenic Gene Expression

Adipogenesis is a complex process governed by a cascade of transcription factors. (3,3-Dimethylallyl)halfordinol intervenes at critical points in this cascade, effectively hindering the differentiation of pre-adipocytes into mature, lipid-laden adipocytes. This anti-adipogenic effect is primarily achieved by downregulating the expression of master regulatory genes. nih.gov

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that acts as a master regulator of adipogenesis. researchgate.netathmjournal.com Research has demonstrated that this compound significantly decreases the expression of PPARγ. nih.gov In studies conducted on high-fat diet-fed obese C57/BL6J mice, reverse transcriptase-polymerase chain reaction (RT-PCR) analyses showed a marked reduction in PPARγ expression following treatment with the compound. nih.gov By suppressing this key transcription factor, this compound effectively curtails the entire adipogenic program, leading to decreased adipocyte differentiation and a reduction in intracellular lipid accumulation. nih.govresearchgate.net

Working in concert with PPARγ is another crucial transcription factor, CCAAT Enhancer-Binding Protein alpha (C/EBPα). C/EBPα and PPARγ are known to cross-regulate each other, creating a positive feedback loop that is essential for the terminal differentiation of adipocytes. researchgate.net Scientific evidence indicates that this compound also inhibits the expression of C/EBPα. nih.gov RT-PCR analyses in diet-induced obese mice treated with the compound confirmed a significant decrease in C/EBPα mRNA levels. nih.gov This inhibition further disrupts the adipogenic cascade, contributing to the compound's anti-adipogenic properties.

The downstream effects of PPARγ and C/EBPα downregulation are evident in the reduced expression of their target genes, which are essential for creating the mature adipocyte phenotype. Among these are Adipocyte Protein 2 (aP2), a fatty acid-binding protein, and Fatty Acid Synthase (FAS), a key enzyme in the synthesis of fatty acids. athmjournal.comuoi.gr The suppression of PPARγ by this compound leads to a corresponding decrease in the expression of aP2 and FAS. researchgate.netathmjournal.com This reduction hinders the cell's ability to transport and synthesize fatty acids, thereby limiting the accumulation of triglycerides within the adipocyte. researchgate.net

Table 1: Effect of this compound on Adipogenic Gene Expression

| Gene | Protein Name | Effect of this compound | Method of Detection |

| PPARγ | Peroxisome Proliferator-Activated Receptor gamma | Downregulation | RT-PCR nih.gov |

| C/EBPα | CCAAT Enhancer-Binding Protein alpha | Downregulation | RT-PCR nih.gov |

| aP2 | Adipocyte Protein 2 | Downregulation (as a target of PPARγ) | Molecular Analysis researchgate.netathmjournal.com |

| FAS | Fatty Acid Synthase | Downregulation (as a target of PPARγ) | Molecular Analysis researchgate.netathmjournal.com |

Influence on Lipolytic Pathways

In addition to inhibiting fat storage, this compound actively promotes the breakdown of stored triglycerides through its influence on lipolytic pathways. This process releases fatty acids and glycerol (B35011) to be used as energy by other tissues. researchgate.netkegg.jp The compound's pro-lipolytic effects are mediated by the upregulation of genes involved in fatty acid oxidation and the activation of key lipolytic enzymes.

While it downregulates the adipogenic PPARγ, this compound has the opposite effect on Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov PPARα is a key regulator of fatty acid catabolism, primarily in the liver and muscle. nih.gov Studies have shown that treatment with this compound leads to an increased expression of PPARα. nih.gov This upregulation enhances the transcription of genes involved in fatty acid oxidation, thereby promoting the utilization of fatty acids for energy and contributing to the reduction of lipid stores. researchgate.net

Table 2: Effect of this compound on Lipolytic Gene and Enzyme Expression

| Gene/Enzyme | Full Name | Effect of this compound |

| PPARα | Peroxisome Proliferator-Activated Receptor alpha | Upregulation nih.gov |

| ATGL | Adipose Triglyceride Lipase (B570770) | Increased Expression/Activation researchgate.net |

| HSL | Hormone-Sensitive Lipase | Increased Expression/Activation researchgate.net |

Impact on Glucose Metabolism and Insulin (B600854) Signaling

This compound, a compound isolated from the leaves of Aegle marmelos, has demonstrated significant effects on glucose metabolism and insulin signaling pathways. nih.gov These effects are primarily mediated through its influence on key proteins involved in glucose uptake and insulin signal transduction.

Enhancement of Glucose Transporter 4 (GLUT4) Expression

Research has shown that this compound increases the expression of Glucose Transporter 4 (GLUT4). nih.gov GLUT4 is an insulin-regulated glucose transporter found predominantly in adipose tissues and striated muscles (skeletal and cardiac). wikipedia.org In a study involving high-fat diet-fed C57/BL6J mice, treatment with this compound led to an increased expression of GLUT4. nih.gov This enhancement of GLUT4 suggests a potential mechanism for improved glucose uptake into cells, which is a critical step in maintaining glucose homeostasis. nih.govwikipedia.org

Influence on Insulin Receptor Substrates (IRS) and Phosphoinositide 3-kinase (PI3K)

Insulin receptor substrates (IRS) are crucial cytoplasmic adaptor proteins that relay signals from the insulin receptor to downstream pathways, including the phosphoinositide 3-kinase (PI3K) pathway. nih.govnih.gov The activation of the PI3K/AKT pathway is fundamental for many of the metabolic effects of insulin. plos.org While direct studies detailing the specific influence of this compound on IRS and PI3K are limited, its known impact on downstream events like GLUT4 expression suggests a potential modulation of this signaling cascade. nih.gov The interaction between IRS proteins and PI3K is a critical node in insulin signaling, and its modulation can significantly affect cellular responses to insulin. nih.govcam.ac.uk

Cellular Processes Affected

The influence of this compound extends to fundamental cellular processes, particularly those related to adipocyte differentiation and mitochondrial function.

Inhibition of Mitotic Clonal Expansion in Preadipocytes

A notable effect of this compound derivatives is the inhibition of mitotic clonal expansion (MCE) in 3T3-L1 preadipocytes. researchgate.net MCE is a critical early phase in the differentiation of preadipocytes into mature adipocytes, involving several rounds of cell division. plos.orgmdpi.comrsc.org By inhibiting this process, the compound effectively hinders the formation of new fat cells. researchgate.net This inhibitory action on MCE is linked to the activation of the AMPK pathway. researchgate.net

Advanced Analytical and Bioanalytical Methodologies

Spectroscopic Techniques for Structure Elucidationcabidigitallibrary.orgkstudy.com

Spectroscopic methods are fundamental to determining the precise atomic arrangement of a molecule. Through the interaction of electromagnetic radiation with the compound, a unique spectral fingerprint is generated, allowing for detailed structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in the molecule.

In a study isolating the compound from Aegle marmelos fruits, ¹H and ¹³C NMR data were recorded on a 500 MHz spectrometer using chloroform-d (B32938) (CDCl₃) as the solvent. koreascience.kr The ¹H-NMR spectrum revealed characteristic signals for a 3-monosubstituted pyridine (B92270) ring, a 1,4-disubstituted benzene (B151609) ring, and a dimethylallyl (prenyl) group. koreascience.kr Two-dimensional (2D) NMR experiments, which are crucial for establishing the connectivity between different parts of the molecule, were also employed in its structural confirmation. fao.orgkoreascience.kr

Detailed spectral assignments for (3,3-Dimethylallyl)halfordinol are presented below. koreascience.kr

¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | ¹³C NMR δ (ppm) | ¹H NMR δ (ppm), Multiplicity, J (Hz) |

|---|---|---|

| Pyridine Ring | ||

| 1 | 147.7 | 9.24, brs |

| 3 | 133.7 | 8.32, dt, J = 8.1, 2.1 |

| 5 | 150.6 | 8.61, brs |

| 2, 4 | 124.0 | - |

| Oxazole (B20620) Ring | ||

| 9 | 122.1 | - |

| 10 | 152.5 | - |

| - | 158.1 | - |

| Phenyl Ring | ||

| 1' | 120.3 | - |

| 2', 6' | 126.1 | 7.61, d, J = 8.8 |

| 3', 5' | 115.37 | 7.01, d, J = 8.8 |

| 4' | 159.6 | - |

| Dimethylallyl Group | ||

| 1" | 65.1 | 4.60, d, J = 6.6 |

| 2" | 119.3 | 5.51, t, J = 6.6 |

| 3" | 138.9 | - |

| 4" | 18.4 | 1.83, s |

Data sourced from Kim et al., 2021. koreascience.kr

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) is a high-resolution mass spectrometry (HRMS) method that provides highly accurate mass measurements. This accuracy is critical for determining the elemental composition of a compound and confirming its molecular formula.

For this compound, ESI-Q-TOF-MS analysis yielded a protonated molecular ion peak [M+H]⁺ at an m/z of 307.1477. koreascience.kr This experimental value corresponds to the calculated molecular formula C₁₉H₁₉N₂O₂⁺, confirming the elemental composition of the compound. koreascience.kr This technique is a cornerstone in the identification of natural products from complex biological matrices. fao.orgkoreascience.kr

High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | ESI (Positive) |

| Observed Ion | [M+H]⁺ |

| Measured m/z | 307.1477 |

Data sourced from Kim et al., 2021. koreascience.kr

Optical rotation is a physical property of chiral compounds, which are molecules that are non-superimposable on their mirror images. A polarimeter is used to measure the angle to which a compound rotates plane-polarized light. libretexts.org This measurement is crucial for determining the stereochemistry of a molecule, with dextrorotatory (+) compounds rotating light clockwise and levorotatory (-) compounds rotating it counter-clockwise. wikipedia.org

The structure of this compound lacks any stereocenters, meaning it is an achiral molecule. Therefore, it is optically inactive and would exhibit a specific optical rotation of 0°. While the compound itself is achiral, optical rotation measurements are still a vital quality control step during the isolation process from natural sources. fao.orgkoreascience.krcabidigitallibrary.org Such measurements help to ensure that the isolated sample is pure and not contaminated with other optically active compounds that are often present in plant extracts. koreascience.kr

Chromatographic Methods for Isolation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for both the initial isolation of this compound from its source and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. In the context of natural product chemistry, HPLC is widely used to purify specific compounds from crude extracts and to determine their concentration.

Methods have been developed for the quantification of various alkaloids in the leaves of Aegle marmelos using HPLC with a C18 column and UV detection. researchgate.net A typical analysis employs a gradient mobile phase, often consisting of acetonitrile (B52724) and water, to achieve effective separation of the various phytochemicals. researchgate.net Such a validated HPLC method demonstrates good linearity, precision, and accuracy, making it a reliable tool for the quality control of plant materials and extracts containing this compound. researchgate.net

Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-Q-TOF-MS) combines the powerful separation capabilities of HPLC with the sensitive and highly accurate mass analysis of Q-TOF-MS. nih.gov This hyphenated technique is exceptionally well-suited for the analysis of complex mixtures like plant extracts. arcjournals.orgnih.gov

The LC system first separates the individual compounds in the extract, which are then introduced into the mass spectrometer. nih.gov The Q-TOF analyzer provides high-resolution mass data, enabling the confident identification of known compounds, such as this compound, by matching their retention time and accurate mass with that of a reference standard. koreascience.krnih.gov Furthermore, the fragmentation data obtained can help in the structural elucidation of novel or unknown compounds within the same analytical run. nih.gov This makes LC-Q-TOF-MS an invaluable tool for comprehensive phytochemical profiling. nih.govarcjournals.org

In vitro Assay Platforms for Biological Evaluation

In vitro assays provide a controlled environment to study the direct effects of this compound on cellular processes. These platforms are essential for initial screening and mechanistic studies.

3T3-L1 Adipocyte Cell Line Model

The 3T3-L1 cell line, derived from mouse embryos, is a well-established and widely used in vitro model for studying adipogenesis, the process of preadipocyte differentiation into mature adipocytes. wikipedia.orgcytion.com These cells, initially fibroblast-like, can be induced to differentiate into cells that accumulate lipid droplets and exhibit characteristics of white adipocytes. wikipedia.orgnih.gov This model is instrumental in assessing the anti-adipogenic and lipolytic properties of compounds like this compound. nih.govresearchgate.net Studies have shown that this compound treatment of 3T3-L1 adipocytes leads to a dose-dependent decrease in intracellular triglyceride accumulation. nih.gov

Quantitative Analysis of Lipid Accumulation (e.g., Oil Red O Staining, Nile Red)

To quantify the extent of lipid accumulation within adipocytes, staining with lipophilic dyes such as Oil Red O and Nile Red is a common practice. nih.govnih.gov Oil Red O staining allows for the visualization and subsequent quantification of intracellular lipid droplets, providing a measure of the anti-adipogenic effect of a compound. nih.govnih.gov In studies involving this compound, a significant reduction in lipid accumulation was observed in treated 3T3-L1 cells compared to controls, as evidenced by decreased Oil Red O staining. nih.gov This qualitative and quantitative analysis is a key indicator of the compound's ability to interfere with adipogenesis. nih.gov

Measurement of Glycerol (B35011) Release

Lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol, is a critical process in fat metabolism. The amount of glycerol released into the cell culture medium serves as a direct indicator of lipolytic activity. nih.gov Research has demonstrated that this compound stimulates lipolysis in differentiated 3T3-L1 adipocytes, as indicated by a dose-dependent increase in glycerol release. nih.govcaas.cn This finding suggests that the compound not only inhibits fat storage but also promotes the breakdown of existing fat.

Enzyme Activity Assays (e.g., LDH Activity, α-Glucosidase)

Enzyme activity assays are employed to understand the molecular mechanisms underlying the observed biological effects. Lactate dehydrogenase (LDH) assays are commonly used to assess cell viability and cytotoxicity by measuring the release of LDH from damaged cells. abcam.comnih.govmdpi.com In the context of this compound, these assays would ensure that the observed reduction in lipid accumulation is not due to cellular toxicity.

Furthermore, assays for enzymes like α-glucosidase, which is involved in carbohydrate digestion and glucose absorption, can provide insights into the compound's potential anti-diabetic effects. While specific data on the effect of this compound on α-glucosidase activity is not detailed in the provided search results, its impact on glucose metabolism in vivo suggests a potential interaction. nih.gov

In vivo Animal Models for Preclinical Evaluation

To validate the in vitro findings and assess the systemic effects of this compound, preclinical studies using animal models are essential.

High Fat and Fructose (B13574) Diet-Induced Obese Rodent Models

Rodent models, particularly mice and hamsters, fed a high-fat and high-fructose diet are widely used to mimic human obesity and metabolic syndrome. nih.gov These models exhibit key features such as increased body weight, dyslipidemia, and insulin (B600854) resistance. nih.govnih.gov In a study using C57/BL6J mice fed a high-fat diet, treatment with this compound resulted in a significant reduction in total adipose tissue mass and visceral adipose tissue mass. nih.gov Furthermore, the treatment led to improvements in plasma glucose, insulin, and triglyceride levels, highlighting its potential anti-obesity and anti-diabetic properties in a whole-organism setting. nih.gov

Table 1: Summary of Research Findings for this compound

| Methodology | Model | Key Findings | Reference |

| In vitro Assays | |||

| 3T3-L1 Adipocyte Differentiation | 3T3-L1 Cell Line | Decreased intracellular triglyceride accumulation in a dose-dependent manner. | nih.gov |

| Oil Red O Staining | 3T3-L1 Adipocytes | Significant reduction in lipid accumulation. | nih.gov |

| Glycerol Release Assay | Differentiated 3T3-L1 Adipocytes | Increased glycerol release in a dose-dependent manner, indicating stimulated lipolysis. | nih.govcaas.cn |

| In vivo Studies | |||

| High-Fat Diet Model | C57/BL6J Mice | Reduced total and visceral adipose tissue mass; lowered plasma glucose, insulin, and triglyceride levels. | nih.gov |

Genetically Modified Rodent Models (e.g., db/db mice)

Genetically modified rodent models are fundamental tools in metabolic disease research. The db/db mouse, for instance, possesses a spontaneous mutation in the leptin receptor gene, leading to a phenotype of hyperphagia, obesity, and type 2 diabetes. sci-hub.se Such models are invaluable for studying the progression of metabolic disorders and for testing the efficacy of therapeutic agents because they mimic key aspects of human disease. sci-hub.senih.gov

While models like the db/db mouse are standard for investigating antidiabetic and anti-obesity compounds, published research on this compound has predominantly utilized diet-induced animal models. nih.govnih.gov Specifically, studies have been conducted on C57/BL6J mice fed a high-fat and fructose diet to induce obesity and insulin resistance. nih.govresearchgate.net In these high-fat diet-induced obese mice, treatment with this compound demonstrated significant anti-diabetogenic and antihyperlipidemic effects. researchgate.net The compound was shown to reduce plasma glucose and insulin levels, indicating an improvement in insulin resistance. nih.govnih.gov Furthermore, a notable reduction in total and visceral adipose tissue mass was observed following treatment. nih.gov

| Parameter Measured | Observed Effect of this compound | Reference |

|---|---|---|

| Plasma Glucose | Reduced | nih.gov |

| Plasma Insulin | Reduced | nih.gov |

| Plasma Triglycerides | Reduced | nih.gov |

| Total Adipose Tissue Mass | Reduced | nih.gov |

| Visceral Adipose Tissue Mass | Reduced | nih.gov |

Dyslipidemia Models (e.g., Syrian Golden Hamsters)

The Syrian Golden Hamster is a well-established animal model for studying dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. researchgate.net This model is particularly relevant for investigating compounds that may modulate lipid metabolism. Research into derivatives of this compound has utilized this model to explore potential therapeutic applications for dyslipidemia. researchgate.netresearchgate.net

A study involving a library of N-alkylated oxazole bromide salts inspired by the structure of this compound identified a lead compound, designated as 19e. researchgate.netresearchgate.net When tested in Syrian Golden Hamsters fed a high-calorie diet, compound 19e was found to improve dyslipidemia. researchgate.netresearchgate.net This finding highlights the potential of the this compound scaffold as a basis for developing new agents against lipid abnormalities. researchgate.net

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Compound 19e (Derivative of this compound) | High Calorie Diet-Fed Syrian Golden Hamsters | Improved dyslipidemia | researchgate.netresearchgate.net |

Molecular Biology Techniques

Molecular biology techniques are essential for dissecting the cellular and genetic mechanisms through which compounds like this compound exert their effects. nih.gov These methods allow researchers to move beyond physiological observations to understand how the compound interacts with cellular pathways at the molecular level.

Gene expression analysis, particularly using quantitative polymerase chain reaction (qPCR) or reverse transcriptase-polymerase chain reaction (RT-PCR), is a powerful tool for quantifying changes in the expression of specific genes. researchgate.netgibiansky.com This technique has been instrumental in elucidating the molecular mechanism behind the anti-adipogenic and lipolytic effects of this compound. nih.govathmjournal.com

Studies have analyzed the expression of genes related to adipocyte differentiation and lipid metabolism in the adipose tissue of high-fat diet-fed mice treated with the compound. nih.gov The results from RT-PCR analyses indicated that this compound significantly alters the expression of key adipogenic and lipolytic markers. nih.govathmjournal.com

Specifically, the compound was found to decrease the expression of master regulators of adipogenesis, including Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.govathmjournal.com Concurrently, it increased the expression of genes involved in lipolysis and fatty acid metabolism, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor α (PPARα). nih.govathmjournal.com Additionally, the expression of Adiponectin and Glucose Transporter Protein 4 (GLUT4), which are crucial for insulin sensitivity and glucose uptake, was also upregulated. nih.govathmjournal.com These findings suggest that this compound promotes lipolysis and decreases adipocyte differentiation at the genetic level. nih.gov

| Gene Marker | Function | Observed Change in Expression | Reference |

|---|---|---|---|

| PPARγ (Peroxisome Proliferator-Activated Receptor γ) | Adipogenesis (fat cell formation) | Decreased | nih.govathmjournal.com |

| C/EBPα (CCAAT/enhancer-binding protein α) | Adipogenesis | Decreased | nih.govathmjournal.com |

| SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) | Lipogenesis and fatty acid metabolism | Increased | nih.govathmjournal.com |

| PPARα (Peroxisome Proliferator-Activated Receptor α) | Lipolysis and fatty acid oxidation | Increased | nih.govathmjournal.com |

| Adiponectin | Insulin sensitivity, anti-inflammatory | Increased | nih.govathmjournal.com |

| GLUT4 (Glucose Transporter Protein 4) | Glucose uptake into cells | Increased | nih.govathmjournal.com |

Future Directions and Research Perspectives

Elucidation of Complete Molecular Signaling Pathways Involved in (3,3-Dimethylallyl)halfordinol Action

Initial research has shown that this compound exerts its effects by modulating a range of key proteins involved in lipid metabolism. Studies have indicated that the compound decreases the expression of adipogenesis-promoting transcription factors like Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.gov Concurrently, it has been observed to increase the expression of molecules associated with insulin (B600854) sensitivity and lipolysis, such as Glucose Transporter 4 (GLUT4), Adiponectin, Adipose Triglyceride Lipase (B570770) (ATGL), and Hormone-Sensitive Lipase (HSL). researchgate.netnih.gov

Despite these findings, the complete signaling cascades remain to be fully mapped. Future investigations should aim to move beyond the identification of individual targets to uncover the upstream regulators and downstream effectors of this compound's action. For instance, while we know it affects key lipases, the involvement of broader signaling pathways like the mitogen-activated protein kinase (MAPK/ERK) or protein kinase A (PKA) pathways, which are known to regulate lipolysis, has not been clarified for this specific compound. tandfonline.com A comprehensive understanding of these pathways is crucial for predicting the full spectrum of its cellular effects.

Table 1: Known Molecular Targets and Future Research Areas

| Known Molecular Target | Observed Effect of this compound | Proposed Future Research Direction |

|---|---|---|

| PPARγ | Decreased expression nih.gov | Investigate if the effect is due to direct receptor antagonism or indirect transcriptional repression. |

| C/EBPα | Decreased expression nih.gov | Elucidate the upstream signals leading to C/EBPα downregulation. |

| PPARα | Increased expression nih.gov | Determine the functional consequences of PPARα activation, such as enhanced fatty acid oxidation. |

| ATGL / HSL | Increased expression and activity researchgate.net | Map the specific signaling cascade (e.g., PKA, AMPK, ERK) responsible for activating these lipases. tandfonline.com |

| GLUT4 | Increased expression nih.gov | Study the impact on insulin-stimulated glucose uptake and the role of PI3K/Akt pathways. tandfonline.com |

Exploration of Novel Synthetic Analogs for Enhanced Efficacy and Selectivity

The therapeutic potential of natural products can often be enhanced through medicinal chemistry. The structure of this compound, with its oxazole (B20620) core and dimethylallyl group, presents multiple opportunities for synthetic modification. researchgate.net Future research should focus on the rational design and synthesis of novel analogs to improve its pharmacological properties. The primary goals would be to enhance its potency, allowing for lower effective concentrations, and to increase its selectivity for specific molecular targets, which could minimize potential off-target effects.

For example, modifying the length or branching of the allyl side-chain could alter the compound's binding affinity for PPARγ or other nuclear receptors. athmjournal.com Similarly, substitutions on the oxazole or phenyl rings could be explored to optimize interactions within the ligand-binding pockets of target enzymes or receptors. The synthesis and evaluation of a library of such analogs could lead to the discovery of a lead compound with a superior therapeutic profile compared to the parent molecule. researchgate.net

Table 2: Potential Synthetic Modifications and Desired Outcomes

| Structural Moiety for Modification | Type of Modification | Desired Pharmacological Outcome |

|---|---|---|

| Dimethylallyl Group | Alter chain length, introduce cyclization or polar groups. | Enhanced binding affinity and selectivity for PPAR isoforms. athmjournal.com |

| Oxazole Core | Bioisosteric replacement (e.g., with thiazole, imidazole). | Improved metabolic stability and pharmacokinetic profile. |

| Phenyl Ring | Introduce electron-withdrawing or -donating groups. | Modulate target-specific activity (e.g., enhance anti-inflammatory effects). |

Investigation of Metabolites and Pharmacokinetics of this compound

A significant gap in the current knowledge is the near-complete absence of data on the pharmacokinetics and metabolism of this compound. nih.gov For any compound to be considered for further development, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential. There is currently limited information regarding its bioavailability after oral administration, its distribution in various tissues, its metabolic fate, or its rate of clearance from the body. nih.govdntb.gov.ua

Table 3: Essential Pharmacokinetic Studies for Future Research

| Study Type | Objective | Key Parameters to Measure |

|---|---|---|

| In vitro Metabolism | Identify metabolic pathways and key enzymes. | Rate of depletion, metabolite identification, CYP enzyme inhibition/induction. |

| Oral Bioavailability | Determine the fraction of the dose reaching systemic circulation. | Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Cmax (Tmax). |

| Tissue Distribution | Identify target organs and potential accumulation sites. | Compound concentration in various tissues (e.g., adipose, liver, muscle). |

| Excretion Studies | Determine the primary routes of elimination from the body. | Percentage of dose recovered in urine and feces. |

Development of Advanced Delivery Systems for this compound

Natural compounds often face challenges related to poor aqueous solubility, low stability, and limited bioavailability, which can hinder their therapeutic efficacy. While not extensively studied for this compound itself, research on its source plant, Aegle marmelos, highlights a general need for innovative delivery strategies to enhance the bioavailability of its active constituents. nih.gov

Future efforts should explore the development of advanced delivery systems to overcome these potential limitations. Encapsulating this compound in nanoformulations such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could improve its solubility, protect it from premature degradation, and facilitate its transport across biological membranes. Furthermore, targeted delivery systems could be designed to specifically accumulate the compound in adipose tissue or the liver, thereby maximizing its therapeutic effect at the site of action while minimizing systemic exposure. The gum from Aegle marmelos itself has been considered as a potential pharmaceutical adjuvant, suggesting that natural polymers could be explored for formulating this compound. wisdomlib.org

Table 4: Potential Advanced Delivery Systems and Their Advantages

| Delivery System | Potential Advantage for this compound |

|---|---|

| Liposomes | Enhanced solubility and bioavailability; reduced toxicity. |

| Polymeric Nanoparticles | Controlled and sustained release; potential for surface functionalization for targeting. |

| Solid Lipid Nanoparticles (SLNs) | High stability; good biocompatibility; improved oral bioavailability. |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Improved solubility and absorption of lipophilic compounds. |

Potential for Therapeutic Applications in Metabolic Disorders Beyond Adipogenesis and Lipolysis

The established anti-adipogenic and lipolytic effects of this compound firmly link it to the management of obesity and insulin resistance. researchgate.net However, its mechanism of action, particularly its influence on the PPAR family of nuclear receptors, suggests it may have therapeutic potential in a broader range of metabolic disorders. athmjournal.com PPARs are crucial regulators of not only lipid and glucose metabolism but also inflammation and cellular differentiation in various tissues. tandfonline.com

Future research should investigate the efficacy of this compound in other metabolic diseases where dysregulated lipid metabolism and inflammation are key pathological features. Conditions such as non-alcoholic fatty liver disease (NAFLD), certain cardiovascular diseases, and metabolic syndrome-associated inflammation are promising areas for exploration. d-nb.info Investigating the compound's effects on hepatic steatosis, inflammatory cytokine production, and vascular cell function could uncover new therapeutic applications beyond its current focus. researchgate.net

Table 5: Exploration of New Therapeutic Applications

| Potential Therapeutic Area | Rationale Based on Known Mechanisms | Suggested Research Focus |

|---|---|---|

| Non-alcoholic Fatty Liver Disease (NAFLD) | PPARα activation promotes fatty acid oxidation in the liver. nih.gov | Assess effects on hepatic lipid accumulation, inflammation, and fibrosis in preclinical NAFLD models. |

| Atherosclerosis | Anti-inflammatory properties and modulation of lipid metabolism. researchgate.net | Investigate the impact on foam cell formation, vascular inflammation, and plaque stability. |

| Type 2 Diabetes | Improves insulin sensitivity markers (e.g., GLUT4, Adiponectin). nih.gov | Conduct comprehensive studies on glucose tolerance, insulin secretion, and beta-cell function. researchgate.net |

| Systemic Inflammation | PPARs have well-documented anti-inflammatory roles. athmjournal.com | Measure effects on systemic and tissue-specific inflammatory markers (e.g., TNF-α, IL-6). |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing (3,3-Dimethylallyl)halfordinol’s structural purity and stereochemistry?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. For chiral resolution, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is recommended. X-ray crystallography can resolve absolute configuration if single crystals are obtainable . Computational tools like density functional theory (DFT) may predict vibrational spectra (IR) and electronic properties .

Q. How can researchers synthesize this compound with enantiocontrol?

- Methodological Answer : Employ rhodium-catalyzed asymmetric transfer hydrogenation (ATH) for kinetic resolution of racemic intermediates, as demonstrated for structurally related flavanones (e.g., 6-(1,1-dimethylallyl)naringenin). Optimize solvent systems (e.g., dichloromethane or methanol) and chiral ligands (e.g., TsDPEN) to achieve >95% enantiomeric excess (ee). Prenyl aryl ether [3,3]-sigmatropic rearrangements under clay catalysis can install the dimethylallyl group regioselectively .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Use cell-based assays for cytotoxicity (MTT assay on cancer cell lines like HeLa or MCF-7) and antimicrobial activity (MIC determination against Gram+/Gram- bacteria). For enzyme inhibition, perform fluorometric or colorimetric assays (e.g., COX-2 or CYP450 inhibition). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

- Methodological Answer : Conduct meta-analysis to identify variables such as solvent effects (DMSO vs. ethanol), cell line heterogeneity, or assay protocols. Use orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy for apoptosis) to confirm mechanisms. Isotopic labeling (e.g., ¹⁴C) can trace metabolic stability differences . Publish raw datasets in repositories like Zenodo for transparency .

Q. What strategies mitigate instability of this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Stabilize the compound using cryopreservation (-80°C) with antioxidants (e.g., ascorbic acid). For LC-MS quantification, employ reverse-phase C18 columns and acidified mobile phases (0.1% formic acid) to enhance peak symmetry. Validate extraction recovery rates (≥80%) from plasma using protein precipitation (acetonitrile) or solid-phase extraction .

Q. What computational approaches predict this compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallographic protein structures (PDB) to identify binding pockets. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. QSAR models trained on flavanone datasets predict ADMET properties, prioritizing lead optimization .

Q. How does the dimethylallyl moiety influence this compound’s bioavailability compared to non-prenylated analogs?

- Methodological Answer : Compare logP values (via shake-flask method) to evaluate lipophilicity enhancement. Use Caco-2 cell monolayers to measure apparent permeability (Papp). In vivo, perform cassette dosing in rodent models with LC-MS/MS quantification of plasma AUC. The prenyl group may enhance membrane penetration but reduce aqueous solubility .

Methodological Resources

- Structural Data : Access InChIKey

DCSGDXQKLWVLEX-BAAZAXTHSA-Nand SMILESCOc1cc(ccc1OCC=C(C)C)C2OCC3C2COC3c4ccc(OCC=C(C)C)c(OC)c4for cheminformatics workflows . - Synthetic Standards : Source dimethylallyl pyrophosphate (CAS 358-72-5) as a biosynthetic precursor for isotopic labeling studies .

- Analytical Standards : Use USP-grade reference materials for method validation, avoiding unverified vendors like BenchChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.